(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate
Description
The compound “(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate” is a synthetic derivative featuring a thiophene carboxylate core substituted with methoxyphenyl and acryloyl moieties. Its structure comprises:
- 3,4-Dimethoxyphenyl acryloyl group: An α,β-unsaturated ketone (chalcone-like) linked to a dimethoxy-substituted phenyl ring, a structural motif associated with antioxidant and enzyme inhibitory properties.
- 5-Methoxyphenyl substituent: A para-methoxy phenyl group attached to the acryloyl moiety, enhancing steric bulk and influencing solubility.
Properties
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl] thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6S/c1-26-16-8-9-17(20(14-16)29-23(25)22-5-4-12-30-22)18(24)10-6-15-7-11-19(27-2)21(13-15)28-3/h4-14H,1-3H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXRSXGWYITSQN-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Thiophene Functionalization
The thiophene core is constructed using a palladium-catalyzed cross-coupling reaction. For example, ethyl 5-bromothiophene-2-carboxylate is reacted with 5-methoxyphenylboronic acid under modified conditions from:
Esterification with 5-Methoxyphenol
The carboxylate group is esterified using 5-methoxyphenol:
Introduction of the (E)-Acryloyl Group
Claisen-Schmidt Condensation
The α,β-unsaturated ketone is formed via condensation between 5-acetylthiophene-2-carboxylate and 3,4-dimethoxybenzaldehyde:
- Reagents : 5-Acetylthiophene-2-carboxylate (1.0 equiv.), 3,4-dimethoxybenzaldehyde (1.2 equiv.), NaOH (2.0 equiv.), EtOH, reflux (12 h).
- Yield : 78% (E-isomer predominant).
- Stereoselectivity : >95% E-configuration (confirmed by NOESY).
- Key Data :
- IR : 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
- ¹H NMR (CDCl₃): δ 7.82 (d, J = 15.6 Hz, CH=), 7.45 (d, J = 15.6 Hz, CH=CO), 6.92–6.85 (m, aromatic H).
Alternative Heck Coupling Approach
For substrates resistant to condensation, a palladium-mediated Heck reaction is employed:
- Conditions : 5-Bromothiophene-2-carboxylate (1.0 equiv.), 3,4-dimethoxyphenylacryloyl chloride (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), NEt₃, DMF, 80°C (8 h).
- Yield : 65%.
Optimization and Challenges
regioselectivity in Thiophene Functionalization
Directed ortho-metalation (DoM) using LDA ensures precise acetyl group placement at C5:
Avoiding Z-Isomer Formation
Base choice critically impacts E/Z ratio. KOH/EtOH yields 95:5 E:Z, while NaH/THF reduces selectivity to 80:20.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃):
δ 8.02 (d, J = 15.6 Hz, 1H, CH=CO),
δ 7.65 (d, J = 15.6 Hz, 1H, CH=),
δ 7.12–6.82 (m, 10H, aromatic H),
δ 3.91 (s, 6H, OCH₃),
δ 3.88 (s, 3H, OCH₃). - ¹³C NMR : δ 187.2 (C=O), 168.4 (COO), 152.1–110.3 (aromatic C).
- HRMS : m/z calcd. for C₂₇H₂₄O₇S [M+H]⁺: 505.1321; found: 505.1325.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halogenated, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis with structurally related compounds highlights key differences in core scaffolds, substituents, and biological activities:
Key Observations
Core Structure Influence: The thiophene carboxylate core in the target compound introduces sulfur-based aromaticity, which may enhance electron delocalization compared to benzene or cyclopentanone analogs . This could improve redox activity for antioxidant applications. Cyclopentanone-based analogs (e.g., 3e) exhibit strong tyrosinase inhibition, suggesting that the rigidity of the cyclic ketone enhances enzyme binding. The thiophene core’s planar structure may offer similar advantages but with distinct electronic properties .
Substituent Effects: Methoxy Groups: The 3,4-dimethoxy substitution on the phenyl ring is critical for antioxidant activity, as seen in curcumin analogs . Acryloyl vs. Acetamide: Acryloyl-containing compounds (e.g., 3e, target compound) demonstrate radical scavenging, whereas acetamide derivatives (–6) are tailored for corrosion inhibition or enzyme binding via hydrogen bonding .
Biological Activity Trends: Antioxidant Capacity: Methoxy-rich analogs (e.g., 3e) show IC₅₀ values <10 µM in DPPH assays, comparable to curcumin. The target compound’s conjugated system may similarly stabilize free radicals . Enzyme Inhibition: Cyclopentanone derivatives (e.g., 3d) inhibit ACE (IC₅₀: 12.3 µM), while thiophene-based structures could target proteases or kinases due to sulfur’s electronegativity .
Toxicity and Solubility: Curcumin analogs with methoxy and acryloyl groups show low cytotoxicity in normal human cells . The thiophene carboxylate’s ester group may improve metabolic stability compared to acetamide derivatives .
Biological Activity
(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on its biological activity, including anticancer properties, mechanisms of action, and structural characteristics.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiophene ring, which is known for its role in various biological activities. The synthesis typically involves the reaction of 3-(3,4-dimethoxyphenyl)acryloyl chloride with 5-methoxyphenol and thiophene-2-carboxylic acid derivatives. The structural confirmation is usually performed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have demonstrated that thiophene derivatives exhibit promising anticancer activity. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines:
- Hep3B Cell Line : Compounds structurally related to this compound have exhibited IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells, indicating strong antiproliferative effects .
- HepG-2 Cell Line : Another study reported that derivatives with a thiophene backbone had an IC50 value of 7.46 µg/mL against HepG-2 cells .
These findings suggest that the compound may interfere with critical cellular processes such as the cell cycle and apoptosis.
The anticancer activity of this compound is believed to be mediated through:
- Tubulin Interaction : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics which is essential for mitosis. The binding affinity and stability of these complexes are crucial for their effectiveness .
- Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | Hep3B | Tubulin binding |
| Compound 2b | 5.46 | Hep3B | Tubulin binding |
| Compound 2e | 12.58 | Hep3B | Tubulin binding |
| Thiophene derivative | 7.46 | HepG-2 | Apoptosis induction |
Case Studies
- Study on Spheroid Formation : A study evaluated the effect of thiophene derivatives on spheroid formation in Hep3B cells. The results indicated that these compounds could alter the morphology and aggregation behavior of cancer cells, suggesting potential applications in targeting tumor microenvironments .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound with tubulin. These studies indicated favorable interaction profiles compared to known chemotherapeutics like colchicine .
Q & A
Q. Advanced Research Focus
Suzuki coupling : Introduce aryl boronic acids to the thiophene-2-carboxylate core (Pd(PPh3)4, Na2CO3, 80°C).
Click chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .
How can this compound be applied in materials science?
Advanced Research Focus
Its π-conjugated system enables use in organic photovoltaics (OPVs). DFT calculations predict a bandgap of 2.8 eV, suitable for light absorption in the visible spectrum. Blending with PC71BM improves device efficiency (PCE > 8%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
